Azido ketone

Description

Properties

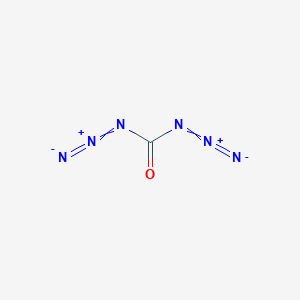

Molecular Formula |

CN6O |

|---|---|

Molecular Weight |

112.05 g/mol |

IUPAC Name |

carbonyl diazide |

InChI |

InChI=1S/CN6O/c2-6-4-1(8)5-7-3 |

InChI Key |

VQXINLNPICQTLR-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(N=[N+]=[N-])N=[N+]=[N-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: α-, β-, and γ-Azido Ketones

- α-Azido Ketones: The most studied class, synthesized via PIDA-mediated azidation of β-keto acids (39–49% yields) or iron-catalyzed alkylazidation of alkenes (high yields) . These compounds readily undergo denitrogenation to form α-amino ketones or α-ketoamides .

- β-Azido Ketones: Synthesized via iron-catalyzed acyl-azidation of alkenes using aldehydes and TMSN₃. These are precursors to γ-amino alcohols and triazoles .

- γ-Azido Ketones : Formed selectively in cyclic ketones under decatungstate photocatalysis (39–49% yields) . Their reactivity differs due to steric and electronic effects at the γ-position.

Key Difference : Positional isomerism dictates reactivity. For example, α-azido ketones favor Staudinger ligation, while γ-azido ketones exhibit slower reaction kinetics in bioorthogonal applications .

Acyl Azides vs. α-Azido Ketones

- Synthesis : Both derive from β-keto acids. Using 2.2 equiv. PIDA yields acyl azides (25), whereas 1.2 equiv. PIDA produces α-azido ketones (26) .

- Reactivity: Acyl azides undergo Curtius rearrangement to isocyanates, while α-azido ketones are reduced to α-amino ketones or participate in cycloadditions .

Data Table 1 : Selectivity in PIDA-Mediated Reactions

| Starting Material | Reagent Equiv. | Product | Yield (%) |

|---|---|---|---|

| β-Keto acid (24) | PIDA (1.2) | α-Azido ketone (26) | 60–85 |

| β-Keto acid (24) | PIDA (2.2) | Acyl azide (25) | 70–90 |

Azido Esters and Amides

- Conformational Stability : DFT studies reveal α-azido carbonyl compounds (e.g., esters, amides) adopt s-trans conformations to minimize steric repulsion. Tertiary amides, however, exhibit eclipsed conformations due to steric hindrance .

- Charge Distribution : The N1 atom in α-azido amides has higher electron density, enabling intramolecular hydrogen bonding, which is absent in esters .

Key Difference : Amides show enhanced stability and unique reactivity in cycloadditions compared to esters .

Azido Bromides and Olefin-Forming Reactions

- α-Azido Bromides: Under reductive conditions, activated derivatives (e.g., 1,2-diphenyl-1-azido-2-bromoethane) undergo β-elimination to form olefins, while non-activated analogs yield complex mixtures .

- α-Azido Ketones: Reduce to pyrazines via α-amino ketone intermediates under similar conditions .

Key Difference : The ketone group directs reactivity toward condensation, whereas bromides favor elimination .

Azido Compounds in Bioorthogonal Chemistry

- Cyclooctyne Modifications : Ketone-functionalized cyclooctynes (e.g., DIBO derivatives) exhibit faster strain-promoted azide-alkyne cycloaddition (SPAAC) rates compared to alcohol analogs. The ketone group also enables fluorescence switching post-reaction .

- Comparative Reactivity: Azido ketones show higher specificity in Staudinger ligation than azido esters due to reduced non-specific interactions with ketone-containing biomolecules .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing α-azido ketones, and how does steric/electronic control influence regioselectivity?

- α-Azido ketones are typically synthesized via nucleophilic substitution (SN2) at the α-position of ketones using sodium azide (NaN₃). However, steric hindrance and base sensitivity can lead to epimerization or undesired byproducts. For example, in cholestane derivatives, only the 2α-azido ketone isomer was isolated due to base-catalyzed epimerization of the 2β isomer . To minimize side reactions, use sterically unhindered substrates and controlled reaction times.

Q. How can researchers stabilize α-azido ketones during storage and reactions?

- α-Azido ketones are base-sensitive and prone to decomposition, especially in the presence of amines. Stabilization strategies include:

- Avoiding prolonged exposure to basic conditions.

- Using aprotic solvents (e.g., CDCl₃, toluene) to suppress enolization .

- Adding weak acids (e.g., acetic acid) to neutralize amine bases in bioconjugation experiments .

Q. What are the common functional group transformations achievable with α-azido ketones?

- Key transformations include:

- Reduction to α-amino ketones using tin(II) chloride (SnCl₂) in methanol under nitrogen (yields: 24–84%) .

- Denitrogenation/oxidation to α-ketoamides via copper(II)/TEMPO systems, forming imino ketone intermediates .

- Base-promoted condensations with aldehydes to yield α-azido-β-hydroxy ketones or oxazoles .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in enamine formation from α-azido ketones?

- Secondary amine catalysts with embedded bases (e.g., Cat A) enhance deprotonation efficiency, enabling regioselective enamine formation. Steric and electronic factors in the azido ketone substrate (e.g., linear conformation, absence of acidic hydrogens) minimize competing pathways .

Q. What mechanistic insights explain the divergent outcomes of α-azido ketone reactions under basic vs. acidic conditions?

- Under basic conditions:

- Deprotonation generates an this compound anion, which undergoes denitrogenation to form an imino anion. This intermediate reacts as an electrophile, leading to products like vinyl azido ketones .

- Under acidic/oxidative conditions:

- Imino ketone intermediates undergo radical addition/migration (e.g., with TEMPO) to form α-ketoamides .

Q. How do hybrid catalytic systems (e.g., chemo-enzymatic) improve stereoselective synthesis of amino alcohols from α-azido ketones?

- A one-pot approach combines alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction of α-azido ketones (e.g., 2-azido acetophenone) with palladium nanoparticle (Pd-NP)-mediated azide hydrogenation. This achieves enantiomeric excesses >99% and yields up to 89% . Key factors include:

- pH adjustment (to 9) post-enzymatic step to activate Pd-NPs.

- Solvent compatibility to retain enzyme and nanoparticle activity.

Q. What analytical methods are critical for characterizing α-azido ketone decomposition pathways?

- NMR spectroscopy monitors degradation in real-time (e.g., α-azido ketone decomposition in DMSO-d₆ ).

- Mass spectrometry identifies transient intermediates (e.g., imino ketones in TEMPO-mediated reactions ).

- Chromatography (HPLC/GC) quantifies stability under varying conditions (e.g., amine exposure).

Methodological Recommendations

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm configurations of products like 2α-azido cholestanones .

- Handling Sensitive Substrates : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Bioconjugation Design : Prioritize acetoacetate-based α-azido ketones over aryl analogs for improved stability in amine-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.